molecular formula C14H14N6O2 B2358457 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-91-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2358457
CAS No.: 899730-91-7
M. Wt: 298.306
InChI Key: ALTITUZKLTUOFN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a triazolopyrimidine moiety, making it a subject of study for its potential biological and chemical properties.

Mechanism of Action

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help to improve cognitive function in Alzheimer’s patients .

Mode of Action

The mode of action of this compound involves the inhibition of cholinesterase enzymes . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter that is crucial for memory and cognition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cholinergic system . By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients .

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract . They are metabolized in the liver and excreted through bile or feces . These properties may influence the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can lead to improved cognitive function in Alzheimer’s patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the necessary functional groups. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media can yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .

Further steps involve the introduction of the triazolopyrimidine moiety. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The use of N,N-dimethylformamide as a solvent and lithium hydride as a base is common in these reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its combination of a benzodioxin ring and a triazolopyrimidine moiety. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTITUZKLTUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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